molecular formula C3H8O4S.Na B213137 2-(2-Hydroxyphenyl)benzoxazole CAS No. 835-64-3

2-(2-Hydroxyphenyl)benzoxazole

Cat. No. B213137
CAS RN: 835-64-3
M. Wt: 211.22 g/mol
InChI Key: GHGZVWOTJDLREY-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)benzoxazole is a pink to reddish crystalline powder . It is a member of the class of 1,3-benzoxazoles that is 1,3-benzoxazole substituted by a 2-hydroxyphenyl group at position 2 . It has a role as a geroprotector .


Synthesis Analysis

A versatile synthetic route has been developed to prepare 2,5-bis(benzoxazole-2-yl)benzene-1,4-diol derivatives . An effective synthesis has been developed for 2-aminophenol derivative 6, which bears a carboxylate group in the desired position . The strategy allows construction of bis(benzoxazole) compound 5, where the built-in ester group can be easily converted to either a hydroxymethyl or a bromomethyl group to introduce the zinc-chelating ligand .


Chemical Reactions Analysis

The dual fluorescence of 2-(2-Hydroxyphenyl)benzoxazole derivatives involves different decay pathways from the upper excited state, the internal conversion through vibrational relaxation, and conical intersection . A fast ESIPT process is observed directly for HBO while compound 3 has an enol/keto equilibrium type of ESIPT that exhibits dual emission .


Physical And Chemical Properties Analysis

2-(2-Hydroxyphenyl)benzoxazole is a pink to reddish crystalline powder . The photophysical properties of all dyes revealed a strong influence of the nature of the solvent on the optical properties, as protic solvents tend to stabilize enol tautomers and induce dual emission .

Scientific Research Applications

  • HBO exhibits complex photophysical behavior, with the existence of various tautomeric and rotameric species in equilibrium in the ground state. This behavior has been investigated using both steady-state absorption and fluorescence and time-resolved emission spectroscopy (Woolfe et al., 1983).

  • HBO is a highly fluorescent compound suitable as a building block for new fluorescent molecules. Its large Stokes' shift can be attributed to an excited-state intramolecular proton transfer (ESIPT) phenomenon (Affeldt et al., 2013).

  • HBO derivatives, due to their ability to undergo ESIPT, represent an important class of luminescent materials. The rotational energy barrier of a HBO derivative has been studied, providing insights into the material's ESIPT properties (Chen et al., 2012).

  • HBO has shown potential in antifungal applications. For example, 2-(2′-hydroxy-5′-aminophenyl) benzoxazole (HAMBO) was tested against Candida yeast, showing fungistatic activity against all analyzed strains (Daboit et al., 2009).

  • HBO exhibits enhanced fluorescence and specificity for Li+ in an alkaline medium, suggesting its potential use in sensing applications (Obare & Murphy, 2001).

  • HBO is used in the synthesis of polyhydroxybenzoxazole-based colorimetric chemosensors for anionic species, indicating its potential application in material sciences (Lee et al., 2004).

  • HBO and its analogs have been evaluated for anti-inflammatory properties, identifying it as a new and selective ligand for the enzyme cyclooxygenase-2 (COX-2) (Seth et al., 2014).

  • HBO can be utilized as a fluorescent probe for sensing pH and metal cations. Its sensitivity to pH and selectivity in metal cations are due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Safety And Hazards

While specific safety and hazards information for 2-(2-Hydroxyphenyl)benzoxazole is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Benzazole heterocycles, including 2-(2-Hydroxyphenyl)benzoxazole, are of particular value in the context of solid-state luminescence enhancement . They find an increasing number of applications in the fields of optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics . Theoretical calculations revealed an interesting connection between intramolecular charge transfer and excited-state aromaticity in the S1 state . This research has potential value and can help in determining how to control the fluorescence emission channel through the upper excited state .

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGZVWOTJDLREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061200
Record name Phenol, 2-(2-benzoxazolyl)-
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(2-Hydroxyphenyl)benzoxazole

CAS RN

835-64-3
Record name 2-(2-Hydroxyphenyl)benzoxazole
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Record name 2-(2-Benzoxazolyl)phenol
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Record name 2-(2-HYDROXYPHENYL)BENZOXAZOLE
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Record name Phenol, 2-(2-benzoxazolyl)-
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Record name 2-benzoxazol-2-ylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
Y Tian, CY Chen, CC Yang, AC Young… - Chemistry of …, 2008 - ACS Publications
Three new two-photon-absorbing (2PA) chromophores derived from 2-(2′-hydroxyphenyl)benzoxazole (HPBO), having two-photon absorption cross sections up to 530 GM (δ, …
Number of citations: 116 pubs.acs.org
QJ Meisner, AH Younes, Z Yuan… - The Journal of …, 2018 - ACS Publications
Excitation-dependent multiple fluorescence of a 2-(2′-hydroxyphenyl)benzoxazole (HBO) derivative (1) is described. Compound 1 contains the structure of a charge-transfer (CT) 4-…
Number of citations: 29 pubs.acs.org
ML McKee, SM Kerwin - Bioorganic & medicinal chemistry, 2008 - Elsevier
UK-1 is a bis(benzoxazole) natural product displaying activity against a wide range of human cancer cell lines. A simplified analog of UK-1, 4-carbomethoxy-2-(2′-hydroxyphenyl)…
Number of citations: 205 www.sciencedirect.com
P Purkayastha, N Chattopadhyay - Physical Chemistry Chemical …, 2000 - pubs.rsc.org
Semiempirical (AM1-SCI) calculations have been performed to rationalise the experimental findings in relation to the photophysics of 2-(2′-hydroxyphenyl)benzoxazole (HBO), 2-(2′-…
Number of citations: 105 pubs.rsc.org
OK Abou-Zied, R Jimenez… - The Journal of …, 2002 - ACS Publications
The solvent-dependent ground-state conformational equilibrium and excited-state dynamics of 2-(2‘-hydroxyphenyl)benzoxazole have been characterized in several solvents on the …
Number of citations: 199 pubs.acs.org
GJ Woolfe, M Melzig, S Schneider, F Dörr - Chemical Physics, 1983 - Elsevier
The complex photophysical behaviour of 2-(2′-hydroxyphenyl)benzoxazole (HBO) has been investigated using both steady-state absorption and fluorescence and time-resolved (…
Number of citations: 188 www.sciencedirect.com
CH Kim, J Park, J Seo, SY Park… - The Journal of Physical …, 2010 - ACS Publications
Excited state intramolecular proton transfer (ESIPT) and subsequent intramolecular charge transfer (ICT) dynamics of a 2-(2′-hydroxyphenyl)benzoxazole derivative conjugated with …
Number of citations: 129 pubs.acs.org
J Massue, D Frath, G Ulrich, P Retailleau… - Organic letters, 2012 - ACS Publications
Complexation of boron trifluoride by a series of electron donor/acceptor substituted 2-(2′-hydroxy phenyl)benzoxazole (HBO) derivatives yields luminescent B(III) complexes with an …
Number of citations: 105 pubs.acs.org
J Massue, P Retailleau, G Ulrich, R Ziessel - New Journal of Chemistry, 2013 - pubs.rsc.org
Triphenylborane (BPh3) has been successfully coordinated to five π-conjugated aromatic systems containing a N∧O bidentate 2-(2′-hydroxyphenyl)benzoxazole (HBO) ligand. …
Number of citations: 27 pubs.rsc.org
Z Yuan, Q Tang, K Sreenath… - Photochemistry and …, 2015 - Wiley Online Library
2‐(2′‐Hydroxyphenyl)benzoxazole ( HBO ) is known for undergoing intramolecular proton transfer in the excited state to result in the emission of its tautomer. A minor long‐wavelength …
Number of citations: 26 onlinelibrary.wiley.com

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